molecular formula C10H20O6 B14742020 2,3,4,6-Tetra-O-methyl-alpha-D-glucose CAS No. 6163-35-5

2,3,4,6-Tetra-O-methyl-alpha-D-glucose

Cat. No.: B14742020
CAS No.: 6163-35-5
M. Wt: 236.26 g/mol
InChI Key: AQWPITGEZPPXTJ-SPFKKGSWSA-N
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Description

2,3,4,6-Tetra-O-methyl-alpha-D-glucose is a derivative of glucose where four hydroxyl groups are replaced by methoxy groups. This compound is known for its stability and resistance to oxidation, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-methyl-alpha-D-glucose typically involves the methylation of glucose. One common method is the acid-catalyzed methylation using methanol, which results in the formation of methyl glucosides. The remaining hydroxyl groups are then methylated in a basic solution using reagents like dimethyl sulfate or methyl iodide in the presence of silver oxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same methylation steps but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-methyl-alpha-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2,3,4,6-Tetra-O-methyl-alpha-D-glucose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-methyl-alpha-D-glucose involves its interaction with specific enzymes and receptors in biological systems. The methoxy groups provide stability and resistance to enzymatic degradation, allowing the compound to exert its effects over a longer duration. The molecular targets and pathways involved include carbohydrate metabolism enzymes and glucose transporters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetra-O-methyl-alpha-D-glucose is unique due to its stability and resistance to oxidation, which is not commonly found in other glucose derivatives. This makes it particularly valuable in applications requiring long-term stability and resistance to degradation .

Properties

CAS No.

6163-35-5

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-ol

InChI

InChI=1S/C10H20O6/c1-12-5-6-7(13-2)8(14-3)9(15-4)10(11)16-6/h6-11H,5H2,1-4H3/t6-,7-,8+,9-,10+/m1/s1

InChI Key

AQWPITGEZPPXTJ-SPFKKGSWSA-N

Isomeric SMILES

COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC)OC)OC

Canonical SMILES

COCC1C(C(C(C(O1)O)OC)OC)OC

Origin of Product

United States

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